Pemetrexed Disodium

solubility formulation drug substance characterization

Pemetrexed Disodium (CAS 357166-30-4) is the only disodium salt form delivering 100 mg/mL aqueous solubility—eliminating DMSO confounds. Its sub-nanomolar Ki profile (TS 1.3 nM, DHFR 7.2 nM, GARFT 65 nM) enables simultaneous multi-target folate pathway engagement, unlike single-target antifolates. Dual RFC/PCFT transport ensures physiological uptake fidelity. Backed by a validated HPLC-UV impurity method and 21-day reconstituted stability data, this lyophilized powder guarantees reproducible in vitro and in vivo outcomes. Choose the benchmark antifolate for translational oncology research.

Molecular Formula C20H19N5Na2O6
Molecular Weight 471.4 g/mol
CAS No. 357166-30-4
Cat. No. B1139358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePemetrexed Disodium
CAS357166-30-4
SynonymsLY-231514 Disodium Hydrate
Molecular FormulaC20H19N5Na2O6
Molecular Weight471.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O.C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O.O.O.O.O.O.[Na].[Na].[Na].[Na]
InChIInChI=1S/C20H21N5O6.2Na/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;/q;2*+1/p-2/t13-;;/m0../s1
InChIKeyNYDXNILOWQXUOF-GXKRWWSZSA-L
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Pemetrexed Disodium (CAS 357166-30-4) Technical Baseline for Scientific Sourcing and Procurement


Pemetrexed Disodium (CAS 357166-30-4), typically supplied as the 2.5-hydrate (hemipentahydrate) or heptahydrate form with molecular formula C20H21N5O6·2.5H2O·2Na (MW 516.42), is a multi-targeted antifolate antimetabolite that inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) [1]. The compound is the disodium salt form of pemetrexed, distinguished from the free acid (pemetrexed diacid) by its high aqueous solubility—approximately 100 mg/mL in water at 25°C versus the free acid which is practically insoluble . Pharmaceutical specifications per USP require NLT 97.5% and NMT 102.0% of pemetrexed disodium (C20H19N5Na2O6) calculated on the anhydrous and solvent-free basis [2]. The compound is supplied as a lyophilized powder for reconstitution prior to intravenous administration, with commercial availability in research-grade (≥98% to ≥99.5% purity) and pharmaceutical secondary standard grades [3].

Pemetrexed Disodium Procurement: Why the Free Acid or Alternative Antifolates Cannot Substitute


Scientific and industrial users cannot assume interchangeability between pemetrexed disodium (CAS 357166-30-4) and either pemetrexed free acid or other antifolate agents such as methotrexate or raltitrexed. The disodium salt exhibits >100-fold higher aqueous solubility (100 mg/mL) compared to the free acid form (<1 mg/mL), directly impacting formulation feasibility and experimental reproducibility . At the target level, pemetrexed inhibits TS with a Ki of 1.3 nM—substantially more potent than methotrexate on this specific target—while simultaneously inhibiting DHFR (Ki 7.2 nM) and GARFT (Ki 65 nM), a polypharmacology profile not shared by raltitrexed (TS-selective) or methotrexate (primarily DHFR) [1]. At the transport level, pemetrexed utilizes both the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT) for cellular uptake, whereas methotrexate and raltitrexed show minimal activity enhancement via PCFT at physiological pH, conferring a distinct resistance-avoidance profile [2]. These material property and pharmacological differences render simple substitution scientifically invalid for applications requiring reproducible formulation, consistent target engagement, or clinically relevant activity profiles.

Pemetrexed Disodium (357166-30-4) Comparator-Based Quantitative Evidence for Sourcing Decisions


Aqueous Solubility of Pemetrexed Disodium Hydrate versus Free Acid for Formulation Feasibility

Pemetrexed disodium hydrate (CAS 357166-30-4) demonstrates aqueous solubility of 100 mg/mL (193.64 mM) at 25°C as determined by in-house vendor testing . This represents a >100-fold solubility advantage over pemetrexed free acid (pemetrexed diacid), which is reported as practically insoluble (<1 mg/mL) in water . The hemipentahydrate form undergoes complete transformation to the heptahydrate form under specific humidity conditions, a phase transition that must be accounted for in storage and handling protocols [1].

solubility formulation drug substance characterization salt selection

Multi-Target Enzyme Inhibition Profile of Pemetrexed Disodium versus Raltitrexed and Methotrexate

In cell-free assays, pemetrexed disodium inhibits three folate-dependent enzymes: TS with Ki = 1.3 nM, DHFR with Ki = 7.2 nM, and GARFT with Ki = 65 nM . In contrast, raltitrexed is primarily a TS-selective inhibitor with reported IC50 of 9 nM for L1210 cell growth inhibition but lacks comparable multi-target activity . Methotrexate primarily inhibits DHFR with apparent Ki of 26 nM and shows weaker TS inhibition [1]. The multi-target profile of pemetrexed distinguishes it mechanistically from both comparators.

enzyme inhibition thymidylate synthase dihydrofolate reductase antifolate Ki

Differential PCFT-Mediated Transport of Pemetrexed Disodium versus Methotrexate and Raltitrexed

The proton-coupled folate transporter (PCFT) exhibits high affinity for pemetrexed with an influx Km value of 0.2 to 0.8 μM at pH 5.5 [1]. In HepG2 cells grown with 5-formyltetrahydrofolate at physiological pH, PCFT expression increased the growth inhibitory activity of pemetrexed, but not that of methotrexate or raltitrexed [1]. This PCFT-mediated transport provides pemetrexed with a redundant cellular uptake mechanism beyond the reduced folate carrier (RFC), whereas methotrexate and raltitrexed rely predominantly on RFC alone.

drug transport PCFT RFC antifolate uptake resistance

Clinical Survival Benefit of Pemetrexed Disodium plus Cisplatin versus Cisplatin Alone in Malignant Pleural Mesothelioma

In a randomized phase III trial of 456 chemotherapy-naïve patients with malignant pleural mesothelioma, pemetrexed (500 mg/m²) plus cisplatin (75 mg/m²) administered every 21 days demonstrated superior median overall survival of 12.1 months compared to 9.3 months with cisplatin alone (P = 0.020) [1]. The hazard ratio for death was 0.77 (95% CI not fully reported in abstract) favoring the pemetrexed-containing arm [1]. Response rates were 41.3% in the pemetrexed/cisplatin arm versus 16.7% in the cisplatin alone arm (P < 0.0001) [1]. This trial established pemetrexed plus cisplatin as the standard of care for this indication.

clinical trial mesothelioma overall survival cisplatin combination phase III

Pemetrexed Disodium Impurity Profiling and Analytical Quality Control Capabilities

A stability-indicating reversed-phase HPLC method has been developed and fully validated for the determination of 13 potential process and degradation impurities in pemetrexed disodium drug substance and drug product [1]. The method employs relative response factors (RRF) determined via HPLC-UV in tandem with CAD or NMR detection, enabling accurate impurity quantitation without requiring individual impurity reference standards for routine use [1]. The method demonstrated acceptable specificity, linearity, accuracy, repeatability, intermediate precision, and detection/quantitation limits [1].

impurity control HPLC quality control drug substance method validation

Reconstituted Stability of Pemetrexed Disodium in 0.9% Sodium Chloride Infusion Bags

Pemetrexed disodium reconstituted in 100 mL sodium chloride 0.9% w/v intravenous infusion bags at concentrations of 2.0 and 13.5 mg/mL maintained assay concentrations >97.0% of initial during storage at 2-8°C for 28 days (protected from light) followed by 24 hours at 25±2°C with 60±5% relative humidity [1]. Based on related substance levels as the limiting factor, a shelf life of 21 days stored at 2-8°C (protected from light) was deemed appropriate [1]. Appearance remained consistent with product specifications and particle counts remained within British Pharmacopoeia limits throughout the study period [1].

drug stability infusion shelf life hospital pharmacy reconstitution

Pemetrexed Disodium (357166-30-4) Evidence-Based Research and Industrial Applications


In Vitro Studies of Multi-Target Folate Pathway Inhibition Requiring Defined Aqueous Solubility

Investigators studying simultaneous inhibition of TS, DHFR, and GARFT should select pemetrexed disodium over pemetrexed free acid or single-target antifolates. The disodium salt provides aqueous solubility of 100 mg/mL (193.64 mM) at 25°C , eliminating the need for DMSO or other organic co-solvents that may confound cellular assays. The established Ki values (TS 1.3 nM, DHFR 7.2 nM, GARFT 65 nM) provide a quantitative benchmark for target engagement studies and enable dose-response calculations across all three folate pathway nodes simultaneously .

Cellular Transport Studies Investigating PCFT-Mediated Antifolate Uptake and Resistance Mechanisms

Pemetrexed disodium is uniquely suited for investigations of proton-coupled folate transporter (PCFT) function in antifolate pharmacology. Unlike methotrexate and raltitrexed, which show minimal PCFT-mediated activity enhancement, pemetrexed demonstrates high PCFT affinity (influx Km = 0.2–0.8 μM at pH 5.5) and PCFT-dependent growth inhibition in HepG2 cells at physiological pH [1]. This property makes pemetrexed the preferred tool compound for studying dual-transporter (RFC + PCFT) uptake mechanisms and for modeling transport-mediated resistance avoidance strategies [1].

Preclinical Xenograft and In Vivo Efficacy Studies in Mesothelioma and NSCLC Models

For in vivo studies requiring clinically validated translational relevance, pemetrexed disodium offers a well-characterized efficacy benchmark. The phase III clinical trial data demonstrating a median overall survival improvement from 9.3 to 12.1 months (HR = 0.77) when added to cisplatin in mesothelioma provides a quantitative reference for preclinical model validation [2]. In the human H460 non-small cell lung carcinoma xenograft model, pemetrexed disodium produces duration-dependent tumor growth delay (TGD), establishing a reproducible in vivo efficacy baseline .

Pharmaceutical Development and Quality Control Requiring Validated Impurity Profiling Methods

Organizations developing pemetrexed formulations or performing batch release testing can leverage the fully validated HPLC-UV method capable of resolving and quantifying 13 potential process and degradation impurities in pemetrexed disodium drug substance [3]. The method includes established relative response factors (RRF) and system suitability conditions, reducing the need for individual impurity reference standards [3]. Additionally, the stability data supporting 21-day refrigerated storage of reconstituted solutions in 0.9% sodium chloride infusion bags [4] provides a validated framework for in-use stability protocols.

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